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Compound of Interest

Compound Name: Biopol

Cat. No.: B1214716

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
preventing cracking in Biopol® (Polyhydroxyalkanoate - PHA) injection molded parts during
their experiments.

Troubleshooting Guide: Cracking in Biopol® Parts

Cracking in injection molded Biopol® parts is a common issue that can arise from several
factors, primarily related to material degradation and stress induction during the molding
process. This guide provides a systematic approach to identifying and resolving the root cause
of cracking.

Initial Assessment:

Before adjusting processing parameters, it is crucial to determine the nature and timing of the
crack formation.

e When does the cracking occur?

o During ejection from the mold: This often points to issues with mold design, high residual
stress, or a brittle material state.

o Shortly after molding (hours to days): This is commonly associated with high levels of
molded-in stress, which can be exacerbated by environmental factors.[1]
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o During use or handling: This suggests that the mechanical properties of the material have
been compromised, likely due to degradation during processing.

e Where on the part do the cracks appear?

o Near the gate: Often indicates high stress concentration due to high injection pressure or
speed.[2]

o At sharp corners: Sharp corners act as stress risers, initiating cracks.[2][3]
o In the direction of material flow: This can be a result of excessive molecular orientation.

o Randomly across the surface: This may indicate widespread material degradation.

Question: My Biopol® parts are cracking upon ejection.
What should | investigate?

Answer:

Cracking during ejection is typically a result of the part adhering too strongly to the mold or
being too brittle to withstand the force of the ejector pins. Here’s a step-by-step troubleshooting
approach:

» Review Mold Design:

o

Draft Angles: Ensure sufficient draft angles (typically 1-2 degrees) are incorporated into
the mold design to facilitate easier part removal.

o

Ejector Pins: Verify that the ejector pins are adequate in number, size, and placement to
distribute the ejection force evenly across the part.

o

Surface Finish: A highly polished mold surface can reduce the chances of the part sticking.

o

Undercuts: Check for any undercuts or sharp corners in the mold that could be physically
holding the part.

o Optimize Processing Parameters:
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o Mold Temperature: A higher mold temperature can sometimes ease ejection by preventing
rapid, uneven cooling and excessive shrinkage onto the core.[2][4]

o Ejection Speed: Reduce the ejection speed to apply a more gradual force to the part.[4]

o Cooling Time: While a longer cooling time is generally beneficial for dimensional stability,
an excessively long time can cause the part to shrink tightly onto the mold core.
Experiment with slightly shorter cooling times.

o Assess Material Condition:

o Brittleness: If the part is excessively brittle, it is likely due to material degradation. Proceed
to the troubleshooting section for post-molding cracking.

Question: My Biopol® parts are cracking a few hours or
days after molding. What is the likely cause and
solution?

Answer:

Delayed cracking is almost always a symptom of high internal or "molded-in" stress.[1] This
stress is a result of the polymer chains being "frozen" in a high-stress state during the molding
process.

e Reduce Injection Pressure and Speed:

o High injection pressures and speeds are a primary cause of residual stress.[4] Reduce the
packing and holding pressures to the minimum required to fill the mold and prevent sink
marks. A lower injection speed can also reduce shear stress on the material.

o Optimize Melt and Mold Temperatures:

o Melt Temperature: Biopol® is sensitive to thermal degradation at temperatures above
170°C. Degradation reduces the molecular weight and strength of the polymer, making it
more susceptible to cracking.[5] It is often recommended to use a "reverse temperature
profile" where the material is melted in the rear zones of the barrel and then cooled as it
approaches the nozzle.
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o Mold Temperature: A higher mold temperature allows the polymer chains more time to
relax before the part solidifies, which can significantly reduce residual stress.[6]

o Ensure Proper Material Drying:

o Biopol® is hygroscopic and must be dried thoroughly before processing.[7] Moisture in
the melt leads to hydrolytic degradation, reducing the material's strength and making it
brittle.[8][9]

Question: | am observing surface crazing or micro-
cracks on my Biopol® parts. What could be the reason?

Answer:

Surface crazing is often a precursor to cracking and is typically caused by a combination of
residual surface stress and material degradation.

e Check for Material Degradation:

o Discoloration: A yellowish or brownish tint to the molded part can be an indicator of
thermal degradation.

o Black Specks: The presence of black specks in the part is a sign of severe degradation.
[10]

o Solution: Lower the melt temperature and reduce the residence time of the material in the
injection barrel.[10] Ensure the shot size is appropriate for the barrel capacity to avoid long
residence times.

¢ Minimize Molecular Orientation:

o High injection speeds can cause the polymer chains at the surface of the part to become
highly oriented in the direction of flow, creating a stressed surface layer. Reducing the
injection speed can mitigate this effect.
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FAQs: Preventing Cracking in Biopol® Injection
Molding

Q1: What are the most critical processing parameters to control to prevent cracking in Biopol®
parts?

Al: The three most critical parameters are:

o Melt Temperature: To prevent thermal degradation.

» Moisture Content: To avoid hydrolytic degradation.

¢ Injection Pressure and Speed: To minimize residual stress.
Q2: How can I tell if my Biopol® material is properly dried?

A2: The most accurate method is to measure the moisture content using Karl Fischer titration,
which should be below 0.025% (250 ppm). A simpler, though less precise, method is to perform
a "purge shot" or "air shot". Purge a small amount of molten material into the air. If you observe
bubbles, splattering, or a foamy appearance, the material likely contains excess moisture.[11]

Q3: Can the design of the part itself contribute to cracking?

A3: Absolutely. Part design plays a significant role. Key design considerations to prevent
cracking include:

e Avoiding Sharp Corners: Incorporate generous radii at all corners to reduce stress
concentration.[2][3]

» Uniform Wall Thickness: Maintain a consistent wall thickness throughout the part to promote
even cooling and shrinkage.

» Avoiding Thick Sections: Very thick sections can lead to high differential shrinkage and
internal voids, both of which can cause cracking.

Q4: Is post-molding annealing helpful in preventing cracking?
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A4: Yes, annealing can be an effective post-molding treatment to relieve residual stress and
prevent delayed cracking.[4] The process involves heating the molded parts to a temperature
below their melting point for a specific period and then allowing them to cool slowly. The exact
annealing temperature and time will depend on the specific grade of Biopol® and the part
geometry.

Data Presentation: Recommended Processing
Parameters for Biopol® (PHA)

The following table summarizes the recommended processing parameters for injection molding
Biopol® (PHA). These are general guidelines and may require optimization based on the
specific grade of Biopol®, mold design, and injection molding machine.

Parameter Recommended Value Rationale

Prevents thermal degradation

Drying Temperature 50 - 60 °C[12][13] ] ) )
while removing moisture.
) ] Ensures moisture content is
Drying Time 4 - 6 hours[13] N
below the critical level.
To prevent hydrolytic
Moisture Content < 0.025% (250 ppm) degradation during melting.[8]
[9]
Balances melt flow with
Melt Temperature 135 - 175 °C[13] minimizing thermal
degradation.
Higher temperatures can
Mold Temperature 25 - 80 °C[6][12] ]
reduce residual stress.
o _ Minimizes shear heating and
Injection Speed Low to Medium ) )
molecular orientation.
) ) Reduces overpacking and
Holding Pressure Low to Medium _
molded-in stress.
] Minimizes shear heating during
Back Pressure Low (e.g., 50-100 psi)

SCrew recovery.
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Experimental Protocols
Protocol 1: Determination of Moisture Content using
Karl Fischer Titration

This protocol provides a method for accurately measuring the moisture content in Biopol®
pellets prior to injection molding.

Apparatus:

Karl Fischer Titrator (coulometric or volumetric) with an oven autosampler.

Heating oven.

Nitrogen gas supply (dry).

Glass vials with septa.

Analytical balance.

Procedure:

Set the oven temperature of the Karl Fischer apparatus. For many polymers, a temperature
between 160°C and 190°C is effective for driving off moisture without degrading the sample.

e Accurately weigh a representative sample of Biopol® pellets (typically 0.5 - 1.0 g) into a dry
glass vial and seal it with a septum.

e Place the vial into the autosampler of the Karl Fischer titrator.

« Initiate the analysis. The instrument will pierce the septum, and a stream of dry nitrogen gas
will carry the vaporized water from the heated sample into the titration cell.

» The titrator will automatically perform the titration, and the moisture content will be displayed,

typically in ppm or percent.

o Perform the measurement in triplicate to ensure accuracy and report the average value.
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Protocol 2: Assessment of Cracking Susceptibility via
Tensile Testing (ASTM D638)

This protocol outlines the procedure for evaluating the tensile properties of injection molded
Biopol® specimens, which can indicate brittleness and susceptibility to cracking.

Apparatus:

o Universal Testing Machine (UTM) with a suitable load cell.[14]

e Tensile grips.[14]

» Extensometer for accurate strain measurement.[14]

¢ Injection molded tensile bars (dog-bone shape, as per ASTM D638 Type I).[15]

Procedure:

Condition the injection molded tensile specimens at a standard temperature and humidity
(e.g., 23°C and 50% RH) for at least 40 hours as per ASTM D618.

o Measure the width and thickness of the gauge section of each specimen.

e Secure the specimen in the tensile grips of the UTM.

o Attach the extensometer to the gauge section of the specimen.

o Set the crosshead speed. For rigid plastics, a speed of 5 mm/min is common.
 Start the test and record the force and elongation data until the specimen fractures.

o From the resulting stress-strain curve, determine the tensile strength, elongation at break,
and modulus of elasticity. A low elongation at break is indicative of a brittle material, which is
more prone to cracking.

Protocol 3: Evaluation of Impact Strength (ASTM D256 -
Izod Impact Test)
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This protocol describes how to measure the impact resistance of Biopol®, providing an
indication of its toughness and resistance to fracture under sudden impact.

Apparatus:

e Pendulum impact tester (Izod type).[16]

e Notching machine.

e Injection molded rectangular bar specimens.

Procedure:

o Condition the test specimens as described in Protocol 2.

o Create a notch in each specimen using the notching machine, according to the specifications
in ASTM D256.[16] The notch creates a stress concentration point.

o Clamp a specimen vertically in the vise of the Izod impact tester, with the notch facing the
direction of the pendulum strike.[17]

o Release the pendulum, allowing it to swing and strike the specimen.

o Record the energy absorbed to break the specimen, which is indicated on the instrument's
scale.

o Test at least five specimens and calculate the average impact strength, typically expressed
in J/m or ft-Ib/in.[17] A low impact strength indicates a higher propensity for cracking under
impact.

Mandatory Visualizations
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Caption: Troubleshooting workflow for cracking in Biopol® parts.
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Caption: Pathways leading to material degradation and cracking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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